Methyl 3-(tert-butoxy)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(tert-butoxy)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxy group, a hydroxy group, and a methyl ester group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(tert-butoxy)-2-hydroxypropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(tert-butoxy)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. Another method includes the transesterification of tert-butyl 3-(tert-butoxy)-2-hydroxypropanoate with methanol under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxy)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like phosphorus trichloride (PCl₃) can facilitate the substitution of the tert-butoxy group.
Major Products Formed
Oxidation: Formation of methyl 3-(tert-butoxy)-2-oxopropanoate.
Reduction: Formation of methyl 3-(tert-butoxy)-2-hydroxypropanol.
Substitution: Formation of various substituted esters and amides depending on the substituent introduced.
Scientific Research Applications
Methyl 3-(tert-butoxy)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving esters and hydroxy compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-(tert-butoxy)-2-hydroxypropanoate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence biochemical processes and pathways, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether (MTBE): An ether with similar tert-butyl and methyl groups but lacks the hydroxy and ester functionalities.
tert-Butyl acetate: An ester with a tert-butyl group but lacks the hydroxy group.
Methyl 2-hydroxypropanoate: An ester with a hydroxy group but lacks the tert-butoxy group.
Uniqueness
Methyl 3-(tert-butoxy)-2-hydroxypropanoate is unique due to the combination of its tert-butoxy, hydroxy, and ester functionalities. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C8H16O4 |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C8H16O4/c1-8(2,3)12-5-6(9)7(10)11-4/h6,9H,5H2,1-4H3 |
InChI Key |
NQYIWERTZWUBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)O |
Origin of Product |
United States |
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